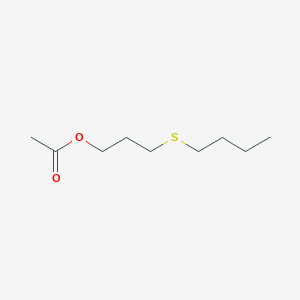
3-(Butylsulfanyl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)propyl acetate is an organic compound with the molecular formula C9H18O2S. It is an ester formed from the reaction of butyl mercaptan and propyl acetate. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)propyl acetate typically involves the esterification reaction between butyl mercaptan and propyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed column reactor where the reactants are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a distillation column to separate the product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
3-(Butylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)propyl acetate involves its hydrolysis to release butyl mercaptan and propyl acetate. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released butyl mercaptan can interact with various molecular targets, including enzymes and receptors, through its thiol group.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester with a similar structure but without the sulfur atom.
Propyl acetate: Another ester with a similar structure but without the butylsulfanyl group.
Butyl mercaptan: A thiol compound with a similar sulfur-containing group.
Uniqueness
3-(Butylsulfanyl)propyl acetate is unique due to the presence of both an ester and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from flavoring agents to intermediates in organic synthesis.
Properties
CAS No. |
86163-91-9 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
3-butylsulfanylpropyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-7-12-8-5-6-11-9(2)10/h3-8H2,1-2H3 |
InChI Key |
SVXGRPMOQRUSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















